Anthranoyllycoctonine

Übersicht

Beschreibung

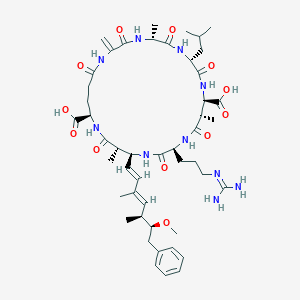

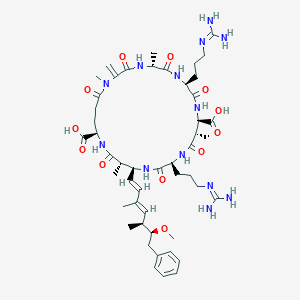

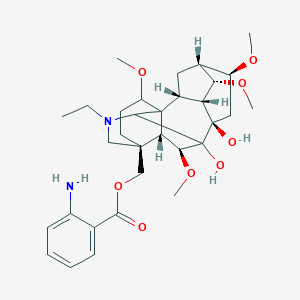

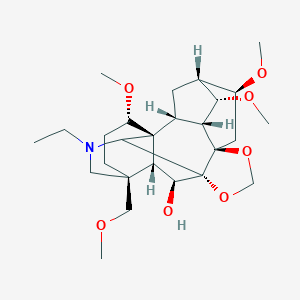

Anthranoyllycoctonine is a diterpenoid . The empirical formula of this alkaloid is C32H46N2O8 .

Molecular Structure Analysis

The molecular formula of Anthranoyllycoctonine is C32H46N2O8 . The average mass is 586.717 Da and the monoisotopic mass is 586.32542 .

Physical And Chemical Properties Analysis

Anthranoyllycoctonine has a molecular weight of 586.7 g/mol . The computed properties include a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 10 . The XLogP3-AA is 1.5 .

Wissenschaftliche Forschungsanwendungen

Phytochemistry

Anthranoyllycoctonine is a key component in the phytochemistry of several plants, including the Aconitum genus, which is popular for its medicinal benefits in various traditional systems of medicine . It’s one of the main ingredients of aconite species along with alkaloids, flavonoids, free fatty acids, and polysaccharides .

Pharmacology

In pharmacology, Anthranoyllycoctonine has been found to have significant effects. It’s used in the treatment of various diseases such as rheumatic fever, painful joints, and some endocrinal disorders . It stimulates the tip of sensory nerve fibers .

Toxicology

Despite its medicinal benefits, Anthranoyllycoctonine also has toxic potential. The cardio and neurotoxicities of this herb are potentially lethal . However, its toxicity can be reduced using different techniques, allowing for safe application .

Analytical Chemistry

Anthranoyllycoctonine is also important in analytical chemistry. Many analytical methods have been reported for quantitatively and qualitatively characterizing Aconitum, which contains Anthranoyllycoctonine .

Biological Sources

Anthranoyllycoctonine is found in several biological sources. It’s present in various species of Aconitum and Delphinium . These plants are used in traditional medicines after processing .

Pharmaceutical Applications

Anthranoyllycoctonine has significant pharmaceutical applications. It’s used in the treatment of various diseases and disorders. It has been found to lower arterial pressure and exhibits a ganglioblocking and curaremimetic action .

Wirkmechanismus

Anthranoyllycoctonine, also known as Inuline, is a natural norditerpenoid alkaloid . This compound has been found in various plant species, including Aconitum septentrionale, A. umbrosum, and several Delphinium species .

Target of Action

Anthranoyllycoctonine primarily targets voltage-dependent Na+ channels and delayed rectifier K+ currents . These channels play a crucial role in the transmission of electrical signals in nerve cells, which is essential for the proper functioning of the nervous system.

Mode of Action

The compound acts as an inhibitor of the voltage-dependent Na+ channels and blocks the delayed rectifier K+ current . This means that it prevents these channels from opening and closing properly, thereby disrupting the flow of ions across the cell membrane and altering the electrical activity of the nerve cells.

Biochemical Pathways

It is known that the compound’s action on na+ and k+ channels can affect various cellular processes, including signal transduction, cell excitability, and neurotransmitter release .

Pharmacokinetics

It is known that the compound has a molecular weight of 58673 , which may influence its bioavailability and distribution within the body.

Result of Action

Anthranoyllycoctonine has been shown to lower arterial pressure and exhibit a ganglioblocking and curaremimetic action . In vitro, at a concentration of 2×10−6 M, it blocks by 50% the amplitude of miniature end-plate potentials . This suggests that the compound can affect nerve signal transmission and potentially influence muscle contraction.

Action Environment

The action, efficacy, and stability of Anthranoyllycoctonine can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its absorption and distribution within the body . Additionally, factors such as temperature, pH, and the presence of other substances can potentially affect the compound’s stability and activity.

Eigenschaften

IUPAC Name |

[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H46N2O8/c1-6-34-15-29(16-42-27(35)17-9-7-8-10-20(17)33)12-11-22(39-3)31-19-13-18-21(38-2)14-30(36,23(19)24(18)40-4)32(37,28(31)34)26(41-5)25(29)31/h7-10,18-19,21-26,28,36-37H,6,11-16,33H2,1-5H3/t18-,19-,21+,22+,23-,24+,25-,26+,28?,29+,30-,31+,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNDHDYDFEDRMGH-CAEIVAEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@](C31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Anthranoyllycoctonine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is inulin and where is it found?

A1: Inulin is a naturally occurring polysaccharide belonging to a class of dietary fibers known as fructans. It is composed of fructose units linked together in chains of varying lengths. Inulin is found in a variety of plants, including chicory root, Jerusalem artichoke, agave, and wheat. [, , , , , ]

Q2: How is inulin extracted from chicory roots?

A2: The extraction process involves several steps: chicory roots are fragmented and mixed with water, allowing inulin to dissolve. The liquid fraction containing inulin is separated and treated with lime to raise the pH. Impurities are removed through coagulation, flocculation, and filtration. The resulting filtrate is a purified inulin solution. []

Q3: What are the potential health benefits of inulin?

A3: Inulin is a prebiotic fiber, meaning it is not digested in the small intestine but fermented by beneficial bacteria in the colon. This fermentation process can promote the growth of probiotics like Bifidobacterium and Lactobacillus, leading to a healthier gut microbiome. [, , , ]

Q4: Can inulin be used as a fat replacer in food products?

A4: Yes, inulin can act as a fat replacer due to its ability to form creamy textures in food products. This property makes it a suitable ingredient for low-fat formulations of cookies, tortillas, and other baked goods. [, , ]

Q5: How does the addition of inulin affect the baking properties of dough?

A5: Inulin can impact dough rheology by delaying gluten formation and requiring adjusted water content and kneading time. These effects depend on the type and concentration of inulin used. []

Q6: Can inulin be used in cosmetic formulations?

A7: Yes, inulin, particularly when modified with hydrophobic chains, can be used as a stabilizing agent in oil-in-water emulsions for cosmetic applications. Its inclusion contributes to the desired texture and stability of creams and lotions. [, ]

Q7: What are some of the industrial applications of inulin?

A8: Besides its uses in food and cosmetics, inulin serves as a raw material for fructose production and can be fermented to produce ethanol and other alcohols. []

Q8: How does the degree of polymerization of inulin impact its fermentability?

A9: Extracts from late-harvested plants, containing less polymerized inulin, exhibit higher fermentability compared to those from early harvests. This suggests that the hydrolysis of inulin polymers is a limiting step in the fermentation process. []

Q9: What is anthranoyllycoctonine and where is it found?

A10: Anthranoyllycoctonine is a naturally occurring C19-diterpenoid alkaloid primarily found in plants of the Delphinium genus, commonly known as larkspurs. [, , ]

Q10: How is anthranoyllycoctonine extracted from Delphinium plants?

A11: Anthranoyllycoctonine can be isolated from Delphinium plants using a combination of ion exchange processes and chromatography techniques. []

Q11: What are the known toxic effects of anthranoyllycoctonine?

A12: Anthranoyllycoctonine is a known neurotoxin that can cause severe poisoning in livestock, particularly cattle. It disrupts neuromuscular transmission, leading to symptoms such as muscle weakness, paralysis, and respiratory failure. []

Q12: What is the toxicokinetic profile of anthranoyllycoctonine in cattle?

A13: Following ingestion, anthranoyllycoctonine is rapidly absorbed, reaching peak serum concentrations within 18 hours. It has a relatively short elimination half-life, ranging from 15 to 18 hours depending on the specific alkaloid. []

Q13: What are the implications of the toxicokinetics of anthranoyllycoctonine for livestock management?

A14: Due to its rapid absorption and potential for severe toxicity, close monitoring of cattle exposed to larkspur is crucial, especially during the first 36 hours. A withdrawal period of approximately 7 days is recommended to allow for the elimination of the toxin from the animal's system. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-4-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1.png)

![13-(2-Hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol](/img/structure/B26.png)